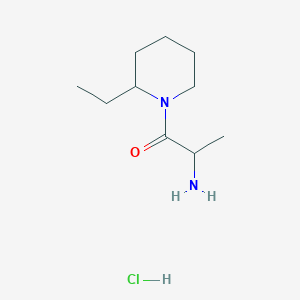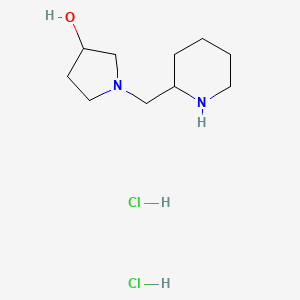
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
Descripción general
Descripción
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Aplicaciones Científicas De Investigación
Piperidine and Pyrrolidine in Medicinal Chemistry
Piperidine and pyrrolidine rings are prevalent in medicinal chemistry due to their versatility and the significant biological activity they impart to molecules. The five-membered pyrrolidine ring, in particular, is utilized extensively in drug discovery efforts for treating human diseases. This is attributed to the saturated scaffold's ability to explore pharmacophore space efficiently due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation" (Li Petri et al., 2021).
Biological Significance of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are secondary metabolites found in various plant species and are known for their defense mechanism against herbivores. The biosynthesis and diversity of PAs, particularly in the tribe Senecioneae, highlight the evolutionary adaptation of plants to synthesize compounds that serve as potent chemical defenses. This diversity in PA profiles suggests a high degree of biosynthetic plasticity, which could be indicative of the synthetic versatility of related compounds like 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (Langel et al., 2011).
Application in Synthesis and Catalysis
The synthesis of complex molecules often relies on catalysts that can efficiently promote the formation of key structural features. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which share structural motifs with piperidine and pyrrolidine derivatives, demonstrates the importance of these catalysts in developing new chemical entities. The review of synthetic pathways employing various catalysts for such scaffolds indicates the potential application of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in facilitating chemical transformations (Parmar et al., 2023).
Chemosensing and Analytical Applications
Pyridine derivatives, closely related to piperidine structures, have been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. This indicates the potential of compounds like 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in the development of new chemosensors for detecting various species in environmental, agricultural, and biological samples (Jindal & Kaur, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQEBFRSGXNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
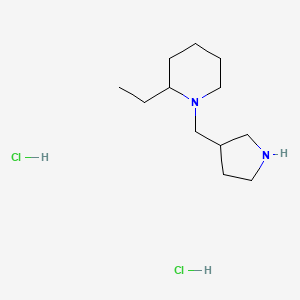
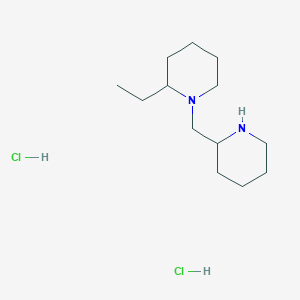
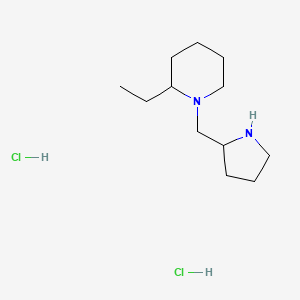
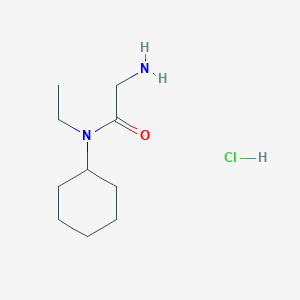
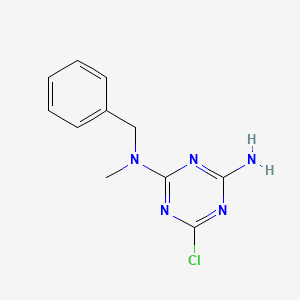
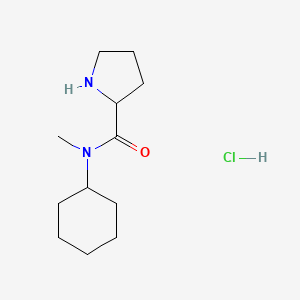
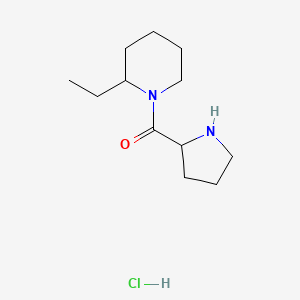

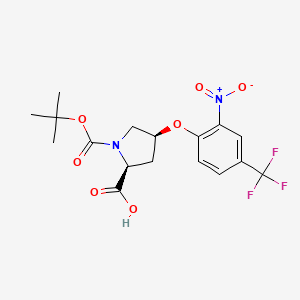
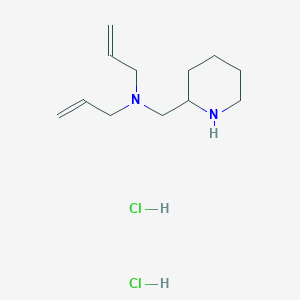
![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
